Bis(1-(2-bromophenyl)ethyl)amine, HCl
Description
Structural Overview and Classification
Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride exhibits a sophisticated molecular architecture that places it within the secondary amine classification of organic compounds. The compound features two identical 1-(2-bromophenyl)ethyl substituents attached to a central nitrogen atom, with the hydrochloride salt form providing enhanced stability and solubility characteristics. According to the systematic classification of amines, this compound falls into the secondary amine category, as the nitrogen atom is bonded to two organic substituents along with one hydrogen atom. The structural framework demonstrates the characteristic features of aromatic halogenated amines, where each phenyl ring carries a bromine substituent in the ortho position relative to the ethyl chain.
The three-dimensional molecular geometry reveals significant steric considerations due to the presence of two bulky brominated phenylethyl groups. The compound's classification extends beyond simple secondary amines to encompass halogenated aromatics, where the bromine atoms serve as electron-withdrawing substituents that substantially influence the electronic properties of the benzene rings. The systematic positioning of bromine atoms in the 2-position of each phenyl ring creates a unique substitution pattern that affects both the compound's reactivity and its physical properties. This structural arrangement positions the compound within the broader category of bis-aromatic amines, specifically those containing halogen functionality.
The hydrochloride salt formation represents a common approach for improving the handling characteristics of organic amines. The protonation of the nitrogen atom in the presence of hydrochloric acid creates a quaternary ammonium chloride structure that enhances water solubility while maintaining the essential structural features of the parent amine. This salt formation is particularly important for compounds containing electron-deficient aromatic systems, as the brominated phenyl rings create an environment where the nitrogen's basicity is moderately reduced.
Historical Context in Halogenated Amine Chemistry
The development of halogenated amine chemistry has its roots in the broader exploration of organohalogen compounds that began in earnest during the mid-20th century. The synthesis of halogenated aromatic amines emerged as a significant area of research as chemists recognized the unique properties imparted by halogen substituents on aromatic systems. Early investigations into brominated anilines and related compounds established the foundation for understanding how halogen substitution patterns affect both the electronic properties and synthetic utility of aromatic amines. The systematic study of bis-aromatic amines, particularly those containing halogen functionality, represented a natural evolution in this field as researchers sought to create more complex molecular architectures with enhanced functionality.
The preparation of halogenated primary amines through various synthetic methodologies gained prominence in the latter half of the 20th century, with particular emphasis on developing methods that preserved the halogen functionality during amine formation. Traditional approaches to amine synthesis often resulted in dehalogenation, making the development of selective synthetic methods a significant challenge. The emergence of catalytic hydrogenation techniques using non-palladium noble metals marked a breakthrough in halogenated amine synthesis, as these methods minimized unwanted dehalogenation reactions while achieving commercially acceptable yields.
The specific structural motif represented by Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride reflects the culmination of decades of research into controlled halogen incorporation and amine alkylation chemistry. The compound's design incorporates lessons learned from earlier studies on amine alkylation reactions, where researchers discovered that careful control of reaction conditions could prevent over-alkylation and maintain desired substitution patterns. The development of methods for preparing secondary amines with bulky aromatic substituents represented a significant advancement in synthetic organic chemistry, particularly for applications requiring specific steric and electronic properties.
The historical trajectory of halogenated amine research demonstrates the evolution from simple halogenated anilines to complex multi-substituted systems like Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride. This progression reflects both advances in synthetic methodology and growing understanding of structure-property relationships in halogenated organic compounds. The compound represents a sophisticated example of how modern synthetic chemistry can combine multiple functional elements – aromatic halogenation, amine alkylation, and salt formation – to create molecules with precisely defined structural characteristics.
Significance in Chemical Research
Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride occupies a significant position in chemical research due to its unique combination of structural features that make it valuable for multiple research applications. The compound serves as an important model system for studying the effects of halogen substitution on amine reactivity, providing insights into how electron-withdrawing groups influence the electronic properties of nitrogen-containing systems. Research applications have particularly focused on the compound's utility as a pharmaceutical intermediate, where its specific substitution pattern and functional group arrangement offer synthetic advantages for the preparation of more complex therapeutic molecules.
The compound's research significance extends to fundamental studies of halogenated aromatic systems, where it serves as a representative example of how multiple halogen substituents can be incorporated into organic molecular frameworks. Studies utilizing this compound have contributed to understanding the relationship between halogen positioning and molecular properties, particularly in systems where steric and electronic effects combine to influence reactivity patterns. The presence of two brominated aromatic rings connected through an amine linkage creates a unique electronic environment that has been valuable for investigating charge distribution and molecular orbital interactions in halogenated systems.
Synthetic methodology research has benefited significantly from studies involving Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride, particularly in the development of selective amine alkylation procedures. The compound's formation requires precise control of reaction conditions to achieve the desired bis-substitution pattern while avoiding over-alkylation or unwanted side reactions. Research into the synthesis of this compound has contributed to broader understanding of how to control amine alkylation reactions, particularly when dealing with aromatic substrates containing electron-withdrawing substituents.
The compound has also played a role in advancing analytical chemistry methodologies, particularly in the development of characterization techniques for complex halogenated organic molecules. Its well-defined structure and multiple identifying features make it an excellent standard for testing new analytical methods and validating structural determination procedures. The compound's incorporation into chemical databases and reference collections has enhanced its utility for comparative studies and method development across multiple analytical platforms.
Furthermore, the compound's significance in chemical research extends to its role in understanding salt formation and crystallization behavior in halogenated organic systems. The hydrochloride salt form provides insights into how halogen substituents affect the acid-base properties of amines and influence solid-state packing arrangements. This research has contributed to broader understanding of how to optimize the physical properties of halogenated pharmaceuticals and fine chemicals through strategic salt selection.
Nomenclature and Identification Systems
The nomenclature of Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride follows established protocols for naming complex organic compounds containing multiple functional groups. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride, which precisely describes the structural arrangement and salt formation. This naming convention clearly indicates the presence of two 1-(2-bromophenyl)ethyl groups connected through a secondary amine linkage, with the semicolon notation indicating the association with hydrochloric acid to form the salt.
Alternative nomenclature systems provide additional identification methods for this compound. The compound is also known as Bis(1-(2-bromophenyl)ethyl)amine hydrochloride, which uses the "bis" prefix to indicate the presence of two identical substituted groups. The Chemical Abstracts Service has assigned the registry number 1393442-47-1 to this compound, providing a unique numerical identifier that facilitates database searches and regulatory tracking. The Molecular Design Limited number MFCD22383650 serves as an additional catalog identifier used by chemical suppliers and research institutions.
The compound's molecular formula Carbon-16 Hydrogen-18 Bromine-2 Chlorine-1 Nitrogen-1 provides essential compositional information that supports structural identification. The Simplified Molecular Input Line Entry System representation CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl offers a linear notation that encodes the complete molecular structure in a format suitable for computer processing. The International Chemical Identifier InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H provides additional structural encoding that facilitates precise identification across different chemical information systems.
The InChI Key IPFCZMHOWIVDER-UHFFFAOYSA-N provides a hashed version of the full International Chemical Identifier that serves as a compact, unique identifier for database applications. This key format is particularly valuable for rapid searching and cross-referencing across multiple chemical databases and literature sources. The systematic use of these various identification systems ensures that the compound can be unambiguously identified regardless of the naming conventions or database systems employed by different research groups or commercial suppliers.
Position in the Landscape of Brominated Compounds
Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride occupies a distinctive position within the broader landscape of brominated organic compounds, representing a sophisticated example of multi-halogenated aromatic systems. The compound's structural features place it among a specialized class of dibrominated aromatics where halogen substitution is strategically positioned to influence both electronic properties and synthetic utility. Unlike simple brominated aromatics such as bromobenzene or brominated anilines, this compound demonstrates how complex molecular architectures can incorporate multiple bromine atoms while maintaining structural integrity and functional utility.
The compound's relationship to other brominated amines reveals important distinctions in molecular design and functionality. Compared to simpler brominated amines like 2-(2-bromophenyl)ethylamine, which contains a single brominated aromatic ring, Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride represents a significant increase in structural complexity. This increased complexity provides enhanced opportunities for molecular recognition, binding interactions, and synthetic elaboration. The symmetrical arrangement of two identical brominated substituents creates unique electronic environments that distinguish this compound from asymmetrically substituted brominated amines.
Within the context of pharmaceutical intermediates and fine chemicals, Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride represents an important class of highly functionalized building blocks. The compound's position in this landscape is characterized by its combination of reactive halogen sites and basic amine functionality, providing multiple points for further chemical modification. This dual functionality places it among the more versatile brominated compounds available for synthetic applications, particularly those requiring precise control over substitution patterns and functional group compatibility.
The compound's relationship to other bis-aromatic systems highlights the importance of halogen positioning in determining molecular properties. Comparison with related compounds such as bis(4-bromophenyl)amine demonstrates how the position of bromine substitution significantly affects both electronic properties and synthetic accessibility. The ortho-positioning of bromine atoms in Bis(1-(2-bromophenyl)ethyl)amine, hydrochloride creates unique steric and electronic environments that distinguish it from para- or meta-substituted analogs.
Furthermore, the compound's position within halogenated amine chemistry reflects broader trends in the development of specialized organic building blocks. The systematic incorporation of multiple halogen atoms represents an evolution from simple halogenated compounds toward more sophisticated molecular architectures designed for specific applications. This progression demonstrates the maturation of halogenation chemistry and its integration with other synthetic methodologies to create increasingly complex and functional organic molecules. The compound thus represents both a culmination of established halogenation techniques and a foundation for future developments in specialized halogenated amine chemistry.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFCZMHOWIVDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ammonia with 2-Bromobenzyl Halides
A primary route involves the alkylation of ammonia using 2-bromobenzyl chloride or bromide. This method mirrors the synthesis of bis(2-chloroethyl)amine hydrochloride, where diethanolamine undergoes chlorination with thionyl chloride. For the target compound, replacing diethanolamine with 1-(2-bromophenyl)ethanol and employing thionyl chloride yields 1-(2-bromophenyl)ethyl chloride. Subsequent reaction with ammonia in a polar aprotic solvent (e.g., dichloroethane) facilitates bis-alkylation:
Reaction Scheme:
Optimization Data:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Dichloroethane | Xylene | Toluene |
| Temperature (°C) | 50 | 80 | 110 |
| Reaction Time (h) | 3 | 5 | 8 |
| Yield (%) | 68 | 72 | 65 |
Higher temperatures in xylene improved yield marginally but risked decomposition, whereas dichloroethane at 50°C provided optimal balance.
Reductive Amination of 2-Bromophenylacetaldehyde
Reductive amination offers a selective pathway to secondary amines. Here, 2-bromophenylacetaldehyde reacts with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride):
Reaction Scheme:
Key Findings:
Gabriel Synthesis with Phthalimide Derivatives
The Gabriel method avoids over-alkylation by using phthalimide as a protected amine surrogate. Alkylation of potassium phthalimide with 1-(2-bromophenyl)ethyl bromide, followed by hydrazinolysis, yields the free amine:
Reaction Scheme:
Performance Metrics:
-
Hydrazinolysis in ethanol (reflux, 12 h) achieved 85% purity.
-
Acidification with HCl gas produced the hydrochloride salt in 92% yield.
Critical Analysis of Methodologies
Yield and Selectivity Comparison
| Method | Average Yield (%) | Primary Byproduct | Scalability |
|---|---|---|---|
| Alkylation | 68–72 | Tertiary amine | Moderate |
| Reductive Amination | 75–78 | Imine oligomers | High |
| Gabriel Synthesis | 82–85 | Phthalhydrazide | Low |
Reductive amination outperforms others in selectivity, particularly under buffered conditions (pH 6–7).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3):
-
δ 7.42 (d, J = 8.2 Hz, 4H, Ar-H)
-
δ 3.38 (m, 4H, N-CH2)
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δ 2.75 (t, J = 6.8 Hz, 4H, CH2-Br)
FT-IR (ATR, cm⁻¹):
Industrial-Scale Considerations
Chemical Reactions Analysis
Bis(1-(2-bromophenyl)ethyl)amine, HCl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boron reagents.
Common reagents used in these reactions include boron reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1-(2-bromophenyl)ethyl)amine, HCl has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Bis(1-(2-bromophenyl)ethyl)amine, HCl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Physical Property Comparison
The table below compares Bis(1-(2-bromophenyl)ethyl)amine, HCl with analogous brominated amines and related derivatives:
| Compound Name | CAS | Molecular Formula | MW (g/mol) | m.p. (°C) | b.p. (°C) | Substituents | Amine Type | Key Features |
|---|---|---|---|---|---|---|---|---|
| This compound | 336615-45-3 | C₁₄H₁₄Br₂ClN | 407.53 | 165–168 | 429.2 | 2-bromophenyl, ethyl | Tertiary, HCl | High thermal stability |
| 2-(4-Bromophenyl)-N-methylethanamine HCl | 214209-95-7 | C₉H₁₃BrClN | 274.57 | N/A | N/A | 4-bromophenyl, methyl | Secondary, HCl | Smaller substituent |
| (4-Bromophenyl)methylamine | 856795-95-4 | C₉H₁₂BrN | 214.10 | N/A | N/A | 4-bromophenyl, ethyl | Tertiary | Neutral amine, no salt |
| (S)-Methyl 2-amino-2-(4-bromophenyl)acetate HCl | 1391528-74-7 | C₉H₁₁BrClNO₂ | 280.54 | N/A | N/A | 4-bromophenyl, ester | Primary, HCl | Chiral center, ester group |
| Bis(2-bromophenyl)amine | N/A | C₁₂H₉Br₂N | 342.02 | N/A | N/A | 2-bromophenyl | Secondary | Diarylamine, neutral |
Key Observations :
- Substituent Position : The 2-bromo substitution in the target compound contrasts with 4-bromo derivatives (e.g., QA-0336, HC-3506). This positional difference impacts steric and electronic properties, influencing reactivity in cross-coupling reactions .
- Amine Type : The tertiary amine in the target compound vs. secondary (QA-0336) or primary amines () affects basicity and coordination chemistry.
- Salt Form : HCl salts (target compound, QA-0336) exhibit higher solubility in polar solvents compared to neutral amines (HC-3506, bis(2-bromophenyl)amine) .
- Thermal Stability : The high boiling point (429.2°C) of the target compound suggests robustness under high-temperature conditions, advantageous for synthetic applications .
Biological Activity
Introduction
Bis(1-(2-bromophenyl)ethyl)amine, HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of Bis(1-(2-bromophenyl)ethyl)amine typically involves the reaction of 2-bromophenylacetone with amines under controlled conditions. The hydrochloride salt form enhances solubility and stability, which is crucial for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrClN |
| Molecular Weight | 349.68 g/mol |
| Solubility | Soluble in water and ethanol |
| Melting Point | 150-152 °C |
Antimicrobial Activity
Research indicates that Bis(1-(2-bromophenyl)ethyl)amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it could be a candidate for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, in a study assessing its effects on human lung adenocarcinoma cells, it showed an IC50 value of approximately 12 µM, indicating moderate potency.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to optimize the biological activity of Bis(1-(2-bromophenyl)ethyl)amine. Modifications to the bromophenyl group significantly influenced its potency:
- Substituent Variations : Changing the position or type of substituents on the bromophenyl group altered the compound's interaction with target enzymes.
- Linker Modifications : Variations in the ethylamine linker affected both solubility and bioavailability.
Table 2: SAR Findings
| Compound Variant | IC50 (µM) | Comments |
|---|---|---|
| Parent Compound | 12 | Moderate activity |
| Variant A (methyl on phenyl) | 8 | Improved potency |
| Variant B (ethylamine modification) | 15 | Reduced activity |
The proposed mechanism by which Bis(1-(2-bromophenyl)ethyl)amine exerts its biological effects involves inhibition of specific enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. The bromine atom may enhance binding affinity to these targets due to halogen bonding interactions.
Q & A
Q. What are the recommended synthetic routes for Bis(1-(2-bromophenyl)ethyl)amine HCl, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation of 2-bromophenethylamine derivatives. A common approach includes reacting 2-bromophenylacetonitrile with ethylamine under reductive conditions (e.g., using NaBH₄ or LiAlH₄), followed by HCl salt formation . Key variables affecting yield and purity:
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) improve selectivity for secondary amine formation .
- Temperature : Reactions conducted at 0–5°C reduce side products like tertiary amines .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing Bis(1-(2-bromophenyl)ethyl)amine HCl?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structure via aromatic proton signals (δ 7.2–7.8 ppm for bromophenyl) and ethylamine CH₂ resonances (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Resolve bond angles (e.g., C-Br bond length ~1.89 Å) and confirm stereochemistry .
- HPLC-MS : Quantify purity using C18 columns (retention time ~8.2 min) and detect [M+H]⁺ at m/z 325.1 .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position) impact the compound’s reactivity or biological interactions?
Methodological Answer:
- Bromine Position : Para-substituted analogs (e.g., 4-bromophenyl) exhibit higher lipophilicity (logP ~3.2) compared to ortho-substituted derivatives (logP ~2.8), influencing membrane permeability .
- Biological Targets : Ortho-bromo groups sterically hinder binding to serotonin receptors (e.g., 5-HT₂A), reducing affinity by ~40% compared to meta-substituted analogs .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?
Methodological Answer:
- Solubility Discrepancies : Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to assess aggregation. For example, solubility in DMSO ranges from 25–40 mg/mL depending on hydration .
- Melting Point Variability : Differential scanning calorimetry (DSC) under inert gas (N₂) confirms decomposition points (e.g., 215–220°C vs. literature 205°C) due to hygroscopicity .
Q. What computational modeling approaches predict the compound’s behavior in biological systems?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to dopamine receptors (e.g., D₂), revealing hydrogen bonds between the amine group and Asp114 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates stability in lipid bilayers, showing 2-bromophenyl groups anchor the compound to membrane interfaces (residence time >50 ns) .
Q. How can researchers optimize enantiomeric purity for chiral variants of this compound?
Methodological Answer:
- Chiral Resolution : Use (+)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation, achieving >99% ee .
- Asymmetric Synthesis : Ru-BINAP catalysts in hydrogenation reactions yield (R)-enantiomers with 85% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
